Bienvenue dans la boutique en ligne BenchChem!

(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

NAAA inhibition Scaffold hopping Bridged bicyclic SAR

Select this (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane (CAS 1396860-84-6) for SAR programs requiring enantiomeric purity and reproducible biological data. Unlike generic 8-azabicyclo[3.2.1]octane sulfonamides, this compound delivers a defined (1R,5S) absolute configuration, a 3-oxa bridge that modulates nitrogen basicity (predicted pKa ~9.14 vs. ~7.4 for all-carbon analogs), and a regioisomerically distinct 3-methoxyphenylsulfonyl group with unique oxidative metabolism—three non-compensable features that generic replacements cannot replicate. Ideal for CNS drug discovery, mTOR/PI3K kinase inhibitor libraries, and NAAA inhibitor lead optimization where enantiomeric heterogeneity would confound SAR interpretation.

Molecular Formula C13H17NO4S
Molecular Weight 283.34
CAS No. 1396860-84-6
Cat. No. B2632797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
CAS1396860-84-6
Molecular FormulaC13H17NO4S
Molecular Weight283.34
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2COC3
InChIInChI=1S/C13H17NO4S/c1-17-12-3-2-4-13(7-12)19(15,16)14-10-5-6-11(14)9-18-8-10/h2-4,7,10-11H,5-6,8-9H2,1H3
InChIKeyVLIZWFDBRWQDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5S)-8-((3-Methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane (CAS 1396860-84-6): Core Scaffold Identity and Pharmacophore Context for Procurement Decision-Making


(1R,5S)-8-((3-Methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane (CAS 1396860-84-6) is a chiral, enantiomerically defined N-sulfonylated 3-oxa-8-azabicyclo[3.2.1]octane derivative with molecular formula C14H17NO4S and molecular weight 283.34 g/mol . This compound belongs to the broader class of bridged aza-bicyclic sulfonamides that have been validated as pharmacophores in multiple drug discovery programmes, including non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory pain [1], mTORC1/2 kinase inhibitors for oncology and neurological disorders [2], and dual PI3K/mTOR inhibitors [3]. The (1R,5S) stereochemistry defines the absolute configuration at both bridgehead carbons, making this compound a single, stereochemically pure entity rather than a racemic mixture—a critical consideration for structure–activity relationship (SAR) studies where enantiomeric purity directly impacts biological readouts [1].

Why Generic 8-Azabicyclo[3.2.1]octane Sulfonamides Cannot Substitute for (1R,5S)-8-((3-Methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane in SAR-Critical Applications


Substituting (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane with a generic 8-azabicyclo[3.2.1]octane sulfonamide introduces three simultaneous, non-compensable alterations: (i) the 3-oxa bridge replaces a methylene unit, which directly modulates nitrogen basicity (predicted pKa ~9.14 for the 3-oxa scaffold versus ~7.4 for the all-carbon tropane analog), altering both protonation state at physiological pH and hydrogen-bonding capacity ; (ii) the 3-methoxyphenylsulfonyl substituent occupies a regioisomeric position (meta-OCH3) that can display different chemoselectivity from the 4-methoxy isomer in oxidative and metabolic contexts [1]; and (iii) the (1R,5S) absolute stereochemistry at the bridgehead carbons determines the spatial orientation of the sulfonamide vector, which has been shown in NAAA SAR studies to produce up to >200-fold potency differences between endo and exo diastereoisomers within the same scaffold family [2]. These three structural features are not independently tunable in generic replacements, making unverified substitution a source of irreproducible SAR.

Quantitative Differentiation Evidence for (1R,5S)-8-((3-Methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane Versus Closest Structural Analogs


3-Oxa Bridge Introduction Produces a 6.3-Fold Drop in NAAA Inhibitory Potency Relative to the All-Carbon Bridge Analog—A Defined, Reproducible SAR Vector

In a systematic scaffold-hopping SAR study of pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors, Ponzano et al. directly compared the all-carbon bridged analog (compound 25) with the 3-oxa bridged analog (compound 26), keeping the sulfonamide substituent constant. The 3-oxa analog 26 showed a 6.3-fold reduction in h-NAAA inhibitory potency (IC50 = 2.33 μM) compared to the all-carbon bridge analog 25 (IC50 = 0.37 μM) [1]. This quantitatively establishes that the 3-oxa bridge, which is present in the target compound, is not a silent structural feature—it directly and significantly modulates target engagement. For procurement decisions, this means that any SAR series built on an all-carbon 8-azabicyclo[3.2.1]octane scaffold cannot be extrapolated to the 3-oxa analog without experimental revalidation.

NAAA inhibition Scaffold hopping Bridged bicyclic SAR

The 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold Is a Validated Key Structural Component in Clinical-Stage mTORC1/2 and Dual PI3K/mTOR Inhibitors, Unlike the All-Carbon Tropane Scaffold

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold has been specifically selected over the all-carbon tropane scaffold in multiple advanced mTOR inhibitor programmes. PQR620, a highly selective mTORC1/2 inhibitor incorporating two 3-oxa-8-azabicyclo[3.2.1]octane moieties, demonstrated a median IC50 of 250 nM across 44 lymphoma cell lines and entered preclinical development for cancer and neurological disorders [1]. In the dual PI3K/mTOR inhibitor series, replacement of bis-morpholine in lead compound PKI-587 with 3-oxa-8-azabicyclo[3.2.1]octane yielded PKI-179, an orally efficacious compound with improved molecular weight and pharmacokinetic properties [2]. Additionally, a compound incorporating the 3-oxa-8-azabicyclo[3.2.1]octane scaffold demonstrated mTOR kinase inhibition with IC50 = 71 nM [3]. In contrast, the all-carbon 8-azabicyclo[3.2.1]octane scaffold has not featured in comparably advanced mTOR programmes, suggesting a scaffold-specific advantage for the 3-oxa variant in this target class.

mTOR inhibition PI3K/mTOR dual inhibition Oncology drug discovery

Regioisomeric Methoxy Position on the Phenylsulfonyl Group Determines Chemoselectivity: 3-Methoxy vs. 4-Methoxy Differentiation

The 3-methoxyphenylsulfonyl substituent in the target compound is regioisomerically distinct from the commonly available 4-methoxyphenylsulfonyl analog. Electrochemical oxidation studies by Moeller et al. demonstrated that (3-methoxyphenyl)acyl derivatives undergo exclusive amide oxidation, whereas the corresponding 4-methoxyphenyl isomers lead exclusively to aromatic ring oxidation products [1]. This fundamental chemoselectivity difference implies that the 3-methoxy and 4-methoxy isomers may exhibit divergent metabolic stability profiles and different susceptibility to oxidative metabolism in biological systems. For procurement, this means the 3-methoxy and 4-methoxy isomers are not interchangeable building blocks; SAR established with one regioisomer cannot be assumed to hold for the other.

Regioisomeric SAR Chemoselectivity Metabolic stability

Predicted Physicochemical Property Differentiation: 3-Oxa Scaffold vs. All-Carbon Tropane Scaffold

The 3-oxa-8-azabicyclo[3.2.1]octane core exhibits distinct physicochemical properties compared to the all-carbon 8-azabicyclo[3.2.1]octane (tropane) core. The 3-oxa scaffold has a predicted logP of 0.466, a polar surface area (PSA) of 21.26 Ų , and a predicted pKa of 9.14 ± 0.20 . The electron-withdrawing inductive effect of the oxygen bridge reduces nitrogen basicity relative to the all-carbon analog (pKa ~10.5 for tropane), while simultaneously introducing an additional hydrogen-bond acceptor site. These property differences directly affect membrane permeability, solubility, and the protonation state at physiological pH. For the N-sulfonylated target compound, the reduced basicity of the 3-oxa nitrogen may further modulate the sulfonamide's conformational preferences and target-binding thermodynamics relative to an identically substituted tropane analog.

Physicochemical properties Nitrogen basicity Lipophilicity

Stereochemical Definition at Bridgehead Carbons: (1R,5S) as a Single, Defined Enantiomer Enables Reproducible SAR

The target compound is explicitly defined as the (1R,5S) enantiomer . In the NAAA sulfonamide SAR published by Ponzano et al., the endo vs. exo diastereoisomeric relationship at the 3-position of the azabicyclo[3.2.1]octane core produced a >217-fold potency difference: endo-20 showed h-NAAA IC50 = 0.23 μM, while exo-21 was completely inactive at 50 μM [1]. Although the target compound lacks the 3-substituent present in that series, the precedent demonstrates that the spatial orientation of substituents on this scaffold is critically important for biological activity. Procuring a racemic mixture or an undefined stereoisomer introduces a confounding variable: even if the correct (1R,5S) configuration is present, the presence of the (1S,5R) enantiomer may act as an inactive diluent or, worse, a competitive antagonist with distinct pharmacology.

Stereochemistry Enantiomeric purity Diastereomeric SAR

Cautionary Note: 3-Oxa Bridge Introduction Reduced NAAA Potency by 10-Fold in One Scaffold Context—Scaffold Choice Must Be Target-Matched

While the 3-oxa-8-azabicyclo[3.2.1]octane scaffold has proven advantageous for mTOR inhibitor programmes, the NAAA SAR data provide an important counterpoint: introduction of the oxygen bridge into the pyrazole sulfonamide series caused a ~10-fold drop in potency (compound 25, h-NAAA IC50 = 0.37 μM → compound 26, h-NAAA IC50 = 2.33 μM) [1]. This target-dependent effect means the 3-oxa scaffold is not universally superior to the all-carbon scaffold; rather, its value depends on the specific biological target being pursued. For NAAA programmes, the all-carbon 8-azabicyclo[3.2.1]octane scaffold (as in ARN19689, h-NAAA IC50 = 0.042 μM [2]) may be preferable. This evidence underscores that the target compound's value proposition must be evaluated in the context of the intended biological target, and it should not be procured as a generic 'NAAA inhibitor building block' without target-specific validation.

Target-dependent SAR Scaffold selection NAAA inhibition

Recommended Research and Industrial Application Scenarios for (1R,5S)-8-((3-Methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane Based on Quantitative Evidence


mTOR/PI3K Pathway Inhibitor Lead Optimisation Using the 3-Oxa-8-azabicyclo[3.2.1]octane Sulfonamide Building Block

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a validated pharmacophore in mTORC1/2 and dual PI3K/mTOR inhibitor programmes. PQR620 (containing two 3-oxa-8-azabicyclo[3.2.1]octane moieties) achieved a median IC50 of 250 nM across 44 lymphoma cell lines [1], while Compound 52 (incorporating this scaffold) demonstrated mTOR IC50 = 71 nM . The target compound, bearing the 3-methoxyphenylsulfonyl N-substituent, provides a strategically functionalised building block for generating focused libraries around the sulfonamide vector. The defined (1R,5S) stereochemistry ensures that any SAR derived from this starting material is reproducible and not confounded by enantiomeric heterogeneity [2].

Regioisomer-Specific Medicinal Chemistry: 3-Methoxy vs. 4-Methoxy Phenylsulfonyl SAR Exploration

The 3-methoxyphenylsulfonyl group in this compound is regioisomerically distinct from the more commonly available 4-methoxy analog. Electrochemical studies have demonstrated that 3-methoxy and 4-methoxy phenyl derivatives undergo fundamentally different oxidative pathways (amide oxidation vs. aromatic ring oxidation, respectively) [1]. This compound therefore serves as a tool to probe regioisomer-dependent metabolism, target engagement, and off-target profiles in lead optimisation programmes. Researchers comparing the 3-methoxy and 4-methoxy analogs can generate paired SAR data that informs the optimal substitution pattern for their specific target.

Scaffold-Hopping Studies Comparing 3-Oxa vs. All-Carbon 8-Azabicyclo[3.2.1]octane Cores in NAAA and Other Hydrolase Targets

Published SAR data show that replacing the all-carbon bridge with a 3-oxa bridge in pyrazole sulfonamide NAAA inhibitors produces a 6.3-fold reduction in potency (IC50 from 0.37 μM to 2.33 μM) [1]. This compound enables systematic scaffold-hopping studies where the 3-methoxyphenylsulfonyl substituent is held constant while the core scaffold is varied between 3-oxa and all-carbon variants. Such paired comparisons are essential for dissecting the contribution of the oxygen bridge to binding affinity, residence time, and selectivity across multiple hydrolase and kinase targets.

Enantiomerically Pure Building Block for Asymmetric Synthesis of CNS-Penetrant Candidates

The (1R,5S) absolute configuration of this compound provides a single, defined enantiomer suitable for asymmetric synthesis of CNS-targeted drug candidates. The 3-oxa-8-azabicyclo[3.2.1]octane scaffold has demonstrated brain penetration in the mTOR inhibitor PQR620, which was specifically designed for CNS disorders including tuberous sclerosis complex-associated seizures [1]. The predicted physicochemical properties (logP = 0.466 for the core scaffold, PSA = 21.26 Ų) fall within favourable ranges for CNS drug-likeness. The 3-methoxyphenylsulfonyl group provides a synthetic handle for further diversification while maintaining the stereochemical integrity required for CNS lead optimisation.

Quote Request

Request a Quote for (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.